Compound Description: This compound serves as a key intermediate in the synthesis of 4-[5-(3,5-difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one hydrochloride. []
Relevance: This compound shares a furan ring system with (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, although it possesses a bromine substituent at the 5-position of the furan ring and a complex spirocyclic substituent at the 2-position, in contrast to the ethoxycarbonyl and boronic acid substituents present in the target compound. []
Compound Description: This compound represents a novel spirocyclic derivative synthesized via a Suzuki coupling reaction involving 3,5-difluorophenyl boronic acid and tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. []
5-Bromofuran C-nucleosides
Compound Description: These compounds act as crucial intermediates in the synthesis of 5-(hetero)arylfuran C-2'-deoxyribonucleosides via Stille or Suzuki coupling reactions. []
5-Boronofuran C-nucleoside
Compound Description: This compound acts as a versatile intermediate in the synthesis of biaryl covalent base-pair analogues. []
Relevance: This compound shares a furan ring system with (2-(Ethoxycarbonyl)furan-3-yl)boronic acid. The key difference lies in the presence of a boronic acid substituent at the 5-position and a nucleoside moiety at the 2-position in this compound, compared to the 2-ethoxycarbonyl and 3-boronic acid substitution pattern in the target compound. []
Compound Description: This series of Schiff base derivatives are synthesized from 5-methyl-4-ethoxycarbonyl-3-cyano-2-furan amine and diverse substituted aromatic aldehydes. []
Compound Description: This compound emerged as a potent anticancer agent, exhibiting notable activity against various human cancer cell lines, including cervical (HeLa), breast (MCF-7), and leukemic (HL-60) cells. []
3-cyano/ethoxycarbonyl-2-ethyl-benzo[b]furans
Compound Description: This series of compounds, comprising both 2-ethylbenzo[b]furan-3-carbonitriles and ethyl 2-ethyl-benzo[b]furan-3-carboxylic acid esters, was synthesized via a microwave-assisted tandem reaction involving intramolecular Wittig and Claisen rearrangements. []
Relevance: These compounds share a furan ring system with (2-(Ethoxycarbonyl)furan-3-yl)boronic acid but differ significantly in their overall structure. They feature a benzene ring fused to the furan moiety, forming a benzofuran system, and lack the boronic acid substituent present in the target compound. []
7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one
Compound Description: This natural product, isolated from the plant Galipea panamensis, exhibits antileishmanial activity. []
2-Aroylbenzo[b]furans and 3-Methyl-2-aroylbenzo[b]furans
Compound Description: These series of compounds were synthesized through a novel nickel-catalyzed domino reaction involving α-(2-formylaryloxy)acetonitriles or α-(2-acetylphenoxy)acetonitrile with various arylboronic acids. []
Push–pull tetrazoles
Compound Description: This series of compounds, featuring a tetrazole ring with both electron-donating and electron-withdrawing substituents, were synthesized via copper-catalyzed aerobic C–N coupling reactions. They display notable photophysical properties and nonlinear optical (NLO) activity. []
Relevance: While not directly containing a furan ring like (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, these compounds are relevant due to their synthesis involving aryl boronic acids in a Suzuki coupling reaction, a common approach for modifying furan rings. The target compound itself is a furan-containing boronic acid, highlighting the shared synthetic utility of boronic acids in these diverse chemical classes. []
3-(Furan-2-yl)propenoic acid
Compound Description: This compound, synthesized from furan-2-carbaldehyde through Perkin's conditions, serves as a crucial starting material in the preparation of furo[3,2-C]Pyridine derivatives. []
4-phenylfuro[3,2-c]pyridine
Compound Description: This compound is generated through a Suzuki coupling reaction utilizing a furo[3,2-c]pyridine derivative and an appropriate boronic acid. []
Relevance: Although this compound does not have a furan ring in its structure, its synthesis highlights the application of Suzuki coupling reactions in modifying furan-containing compounds, showcasing the shared synthetic relevance with (2-(Ethoxycarbonyl)furan-3-yl)boronic acid. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TP0438836 is a potent, low-absorbable sodium-dependent glucose cotransporter 1 (SGLT1) inhibitor for the treatment of type 2 diabetes. TP0438836 showed IC50 values 28nM and 7 nM for hSGLT1 and hSGLT2 resepctively.
Toxoflavin is a pyrimidotriazine that is 1,6-dimethyl-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazine with oxo groups at positions 5 and 7. It has a role as an antineoplastic agent, a toxin, a Wnt signalling inhibitor, an apoptosis inducer, a bacterial metabolite, an antibacterial agent and a virulence factor. It is a pyrimidotriazine and a carbonyl compound. It is functionally related to a reumycin. Toxoflavin is a natural product found in Streptomyces hiroshimensis and Burkholderia glumae with data available.
TP-064 is a potent inhibitor of protein arginine methyltransferase 4 (PRMT4; IC50 < 10 nM) that is greater than 100-fold selective over other histone methyltransferases and non-epigenetic targets. It also inhibits methylation of the RNA polymerase II mediator complex subunit 12 (MED12; IC50 = 43 nM) in vitro. For more information on TP-064 please visit the Structural Genomics Consortium (SGC). The negative control, TP-064N, for TP-064 is also available exclusively through the SGC. You can submit a request to receive the negative control here. TP-064 is a potent and selective PRMT4 inhibitor. The in vitro activity of TP-064 includes inhibition of PRMT4 with IC50 < 10nM for methylation of H3 (1-25) and greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets. In cellular assays, TP-064 inhibits the methylation of MED12 with IC50 = 43 nM.
TP-0463518 is a pan hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. It inhibits human HIF-PH1 (Ki = 5.3 nM), as well as human HIF-PH2 and HIF-PH3 (IC50s = 18 and 63 nM, respectively). TP-0463518 (5 mg/kg) increases serum levels of erythropoietin (EPO) in mice. It also increases serum EPO levels in a 5/6 nephrectomy-induced rat model of chronic kidney disease when administered at a dose of 10 mg/kg. TP0463518 is a novel, highly potent HIF prolyl hydroxylase (PHD) inhibitor. TP0463518 competitively inhibited human PHD2 with a Ki value of 5.3 nM. TP0463518 also inhibited human PHD1/3 with IC50 values of 18 and 63 nM as well as monkey PHD2 with an IC50 value of 22 nM. In normal mice and rats, TP0463518 significantly increased the serum EPO levels at doses of 5 and 20 mg/kg, respectively.
TP003 is a functionally selective GABAA receptor (α3 subtype) partial agonist. TP003 exhibits affinity for the benzodiazepine binding site on human GABAA receptors. It potentiates the GABA (α3 subtype) response selectively with high efficacy.